Cyclohexyl p-toluenesulfonate

Catalog No.
S793490
CAS No.
953-91-3
M.F
C13H18O3S
M. Wt
254.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl p-toluenesulfonate

CAS Number

953-91-3

Product Name

Cyclohexyl p-toluenesulfonate

IUPAC Name

cyclohexyl 4-methylbenzenesulfonate

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

InChI

InChI=1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3

InChI Key

OHHPZPDQZMUTCA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2

The exact mass of the compound Cyclohexyl p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127370. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclohexyl p-toluenesulfonate (CAS 953-91-3), commonly known as cyclohexyl tosylate, is a highly reactive, solid-state electrophile widely utilized as an alkylating agent in organic synthesis . Featuring a stable p-toluenesulfonate leaving group, it serves as a critical intermediate for introducing cyclohexyl moieties into complex molecular frameworks via nucleophilic substitution pathways [1]. Unlike many secondary alkyl halides or alternative liquid sulfonate esters, cyclohexyl tosylate presents as a crystalline solid with a melting point of approximately 45 °C . This solid physical state, combined with its resistance to rapid hydrolysis under standard conditions, provides significant advantages in gravimetric dosing, benchtop handling, and purification, making it a preferred reagent for reproducible scale-up and precision synthesis workflows .

Substituting cyclohexyl tosylate with closely related analogs often compromises reaction yields, handling efficiency, or product purity. Secondary alkyl systems like the cyclohexyl ring are highly prone to competing elimination (E2) reactions when reacted with nucleophiles [2]. Using cheaper cyclohexyl halides (such as bromides) typically results in poor substitution-to-elimination ratios, generating significant amounts of cyclohexene byproduct and drastically lowering the yield of the desired alkylated product [1]. While cyclohexyl triflate offers superior electrophilicity, it is highly moisture-sensitive and unstable, requiring strict inert-atmosphere handling that complicates routine procurement and scale-up. Furthermore, alternative in-class substitutes like methanesulfonates (mesylates) often present as liquids or very low-melting oils at room temperature, which prevents straightforward purification by crystallization and complicates precise stoichiometric weighing compared to the crystalline tosylate .

Physical State and Handling Precision

Cyclohexyl tosylate is an isolable crystalline solid with a melting point of 45 °C, whereas many alternative alkylating agents, such as cyclohexyl mesylate or cyclohexyl halides, are liquids at room temperature . This difference in physical state allows the tosylate to be easily purified via recrystallization and weighed with high gravimetric precision on the benchtop, eliminating the need for volumetric dosing of volatile or viscous liquids.

Evidence DimensionPhysical state and melting point
Target Compound DataCrystalline solid, MP 45 °C
Comparator Or BaselineCyclohexyl halides/mesylates: Liquids at room temperature
Quantified DifferenceSolid state enables crystallization and precise gravimetric dosing
ConditionsStandard room temperature and pressure (20-25 °C)

Solid reagents reduce dosing errors and simplify purification workflows during scale-up, lowering overall process variability.

Suppression of Elimination Byproducts (SN2 vs. E2 Ratio)

In reactions with nucleophiles or weak bases, secondary cyclohexyl systems heavily favor elimination (E2) over substitution (SN2). However, utilizing cyclohexyl tosylate instead of cyclohexyl bromide alters the transition state dynamics due to the superior stability of the tosylate leaving group [1]. This shift significantly improves the substitution-to-elimination ratio, reducing the formation of the undesired cyclohexene byproduct and increasing the yield of the target substituted product compared to halide baselines [1].

Evidence DimensionLeaving group capability and SN2/E2 pathway preference
Target Compound DataEnhanced SN2 pathway, lower cyclohexene byproduct
Comparator Or BaselineCyclohexyl bromide: High E2 pathway, major cyclohexene byproduct
Quantified DifferenceTosylate improves target substitution yields by favoring SN2 kinetics
ConditionsReaction with nucleophiles/bases in polar solvents

Maximizing the SN2/E2 ratio directly increases the yield of the desired active pharmaceutical intermediate (API) and reduces the burden of separating alkene byproducts.

Benchtop Stability vs. Triflates

While cyclohexyl trifluoromethanesulfonate (triflate) is a more reactive electrophile, it suffers from extreme moisture sensitivity and rapid degradation, requiring glovebox handling and cold storage [1]. In contrast, cyclohexyl tosylate is stable under normal atmospheric conditions and possesses a standard shelf life of up to 4 years (1460 days) when stored properly . This allows for standard procurement, bulk storage, and benchtop use without specialized inert-atmosphere infrastructure.

Evidence DimensionMoisture sensitivity and shelf life
Target Compound DataStable under normal conditions, ~4-year shelf life
Comparator Or BaselineCyclohexyl triflate: Highly moisture sensitive, rapid degradation
Quantified DifferenceTosylate eliminates the need for strict inert-atmosphere handling and storage
ConditionsStandard laboratory storage and benchtop handling

Procuring a shelf-stable reagent reduces supply chain waste, lowers specialized storage costs, and simplifies standard laboratory operations.

Synthesis of Sterically Hindered Ethers and Amines

Due to its ability to favor SN2 pathways over E2 elimination compared to halides, cyclohexyl tosylate is the preferred reagent for synthesizing sterically hindered ethers and amines. The stable tosylate leaving group minimizes the formation of cyclohexene, maximizing the yield of the target molecule in pharmaceutical and materials synthesis[1].

Precision Alkylation in API Manufacturing

In the synthesis of active pharmaceutical ingredients (APIs) requiring the introduction of a cyclohexyl group, the solid state and high purity of cyclohexyl tosylate allow for exact gravimetric stoichiometry. This is critical for reproducible batch manufacturing, avoiding the dosing inaccuracies associated with liquid mesylates or volatile halides .

Conformationally Biased Mechanistic Studies

Cyclohexyl tosylate and its substituted derivatives are heavily utilized in physical organic chemistry to study stereospecific reaction mechanisms. Its ease of handling, crystallization-driven purity, and predictable leaving group kinetics make it an ideal baseline substrate for evaluating solvent effects and nucleophile strength [1].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

953-91-3

Wikipedia

Benzenesulfonic acid, 4-methyl-, cyclohexyl ester

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, cyclohexyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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